2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
Overview
Description
“2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 173.6 . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography, which I don’t have access to.Physical and Chemical Properties Analysis
This compound is a solid . It’s soluble in some polar organic solvents but insoluble in water . The boiling point is predicted to be 799.1±60.0 °C .Scientific Research Applications
Synthesis and Characterization
- Research on pyrazole-acetamide derivatives has led to the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II), demonstrating the role of hydrogen bonding in the self-assembly process. These compounds have shown significant antioxidant activity, highlighting the potential for developing novel antioxidants based on similar chemical structures (Chkirate et al., 2019).
- A study on the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative has explored the chemical transformations leading to unexpected compounds, indicating the complexity and potential for discovering novel reactions and products from similar chemical frameworks (Rouchaud et al., 2010).
Biological Activity
- The inhibition of fatty acid synthesis by chloroacetamide herbicides in the green alga Scenedesmus Acutus, using compounds structurally related to the query chemical, demonstrates the bioactivity potential of such compounds in agricultural applications (Weisshaar & Böger, 1989).
- Another study explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing insights into molecular interactions that could influence the design of pharmaceuticals or other biologically active compounds (López et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ
Mode of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O.ClH/c1-11(8(13)3-9)5-7-4-10-12(2)6-7;/h4,6H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSANFMPRNTTYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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